Home > Products > Screening Compounds P12383 > N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide - 888425-45-4

N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide

Catalog Number: EVT-3052404
CAS Number: 888425-45-4
Molecular Formula: C11H11BrN4O3S
Molecular Weight: 359.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Biginelli reaction: A one-pot condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea, which can be used to synthesize dihydropyrimidines. []
  • Substitution reactions: Introducing various functional groups (like ethylthio, amino, bromo, furan-2-carboxamide) to the pyrimidine core through nucleophilic or electrophilic substitution reactions. [, ]
Molecular Structure Analysis
  • Bond lengths and angles: Providing insights into the molecule's geometry and stability. []
  • Electronic properties: Such as dipole moment and electron density distribution, which can influence its reactivity and interactions with biological targets. []
Chemical Reactions Analysis
  • Complexation: The nitrogen atoms on the pyrimidine ring can act as ligands, potentially forming complexes with metal ions. []
Applications
  • Anti-cancer activity: Targeting specific proteins involved in cancer cell growth and proliferation. [, ]
  • Antiviral activity: Inhibiting viral enzymes crucial for viral replication. []
  • Xanthine oxidase inhibition: Potential for treating gout and related conditions. []

N-(4-amino-2-((2-hydrazinyl-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (5)

Compound Description: This compound demonstrated potent anti-cancer activity against MCF-7 and MDA-MB231 breast cancer cell lines with IC50 values of 0.050 μM and 0.826 μM, respectively []. It also exhibited DNA-damaging properties at low nanomolar concentrations (10.64 nM) and inhibited CDK-2 with an IC50 of 0.172 μM []. Further studies showed that compound 5 induced apoptosis in MCF-7 cells and disrupted the cell cycle during the S phase [].

N-(4-amino-2-((2-hydrazinyl-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-p-nitrophenylhydrazone (8)

Compound Description: This compound exhibited notable anti-cancer activity against MCF-7 and MDA-MB231 breast cancer cell lines with IC50 values of 0.146 μM and 0.583 μM, respectively []. Additionally, it demonstrated DNA-damaging capabilities at a concentration of 30.03 nM and inhibited CDK-2 with an IC50 of 0.189 μM [].

2-Amino-3-benzyl-6-(benzylthio)pyrimidin-4(3H)-one

Compound Description: This pyrimidine derivative, when orally administered to male albino rats, induced significant weight loss, increased liver weight and liver index, and elevated serum levels of liver enzymes (ALT, AST, ALP) []. These findings suggest potential hepatotoxicity associated with this compound.

3-Benzyl-7-hydroxy-5-(4-hydroxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4(3H)-one

Compound Description: Oral administration of this pyridopyrimidine derivative to male albino rats resulted in significant weight loss, increased liver weight and liver index, and elevated serum levels of liver enzymes (ALT, AST, ALP), suggesting potential hepatotoxicity [].

N-{[1-Benzyl-4-(benzylthio)-6-oxo-1,6-dihydropyrimidin-2-yl]carbamothioyl}benzamide

Compound Description: This pyrimidine benzamide derivative, upon oral administration to male albino rats, led to significant weight loss, increased liver weight and liver index, and elevated serum levels of liver enzymes (ALT, AST, ALP), indicating potential hepatotoxicity [].

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

Compound Description: This compound served as an early lead compound in HIV integrase inhibitor development []. Metabolic studies in rats and dogs revealed that it is primarily eliminated through metabolism, with the 5-O-glucuronide being the major metabolite detected in urine and bile [].

MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

Compound Description: MK-0518 is a potent HIV integrase inhibitor currently undergoing phase III clinical trials []. Similar to compound A (+), MK-0518 is primarily eliminated via metabolism, with the 5-O-glucuronide identified as the major metabolite in urine and bile [].

5-(hydroxymethyl)-N-[cis-3-(6-oxo-2-pyrrolidin-1-yl-1,6-dihydropyrimidin-4-yl)cyclobutyl]-2-furamide (16503395)

Compound Description: This compound emerged as a potential Haspin kinase inhibitor, identified through structure-based virtual screening and in vitro studies []. It demonstrated significant inhibition of Haspin kinase activity with an IC50 value of 2.6 μM and showed good selectivity over other kinases [].

Properties

CAS Number

888425-45-4

Product Name

N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide

IUPAC Name

N-(4-amino-2-ethylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-5-bromofuran-2-carboxamide

Molecular Formula

C11H11BrN4O3S

Molecular Weight

359.2

InChI

InChI=1S/C11H11BrN4O3S/c1-2-20-11-15-8(13)7(10(18)16-11)14-9(17)5-3-4-6(12)19-5/h3-4H,2H2,1H3,(H,14,17)(H3,13,15,16,18)

InChI Key

SCDKSCPIVZJCIV-UHFFFAOYSA-N

SMILES

CCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(O2)Br)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.